2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of adamantyl, thiazole, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through the reaction of adamantyl-substituted thioamide with α-haloketone, followed by cyclization. The isoindole moiety can be introduced via a condensation reaction with dimethoxyphthalic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and isoindole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The isoindole moiety may contribute to the compound’s binding affinity to DNA or proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione: Lacks the thiazole ring, resulting in different chemical properties.
4-(1-adamantyl)-1,3-thiazole-2-yl derivatives: Similar structure but without the isoindole moiety, affecting their biological activity.
Uniqueness
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of both the adamantyl and thiazole groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-28-16-4-3-15-18(19(16)29-2)21(27)25(20(15)26)22-24-17(11-30-22)23-8-12-5-13(9-23)7-14(6-12)10-23/h3-4,11-14H,5-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPCHQZZSZDELU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NC(=CS3)C45CC6CC(C4)CC(C6)C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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